(Z)-1-iodo-1-heptene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-iodohept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQQNDHGTXWAD-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Pathways of Z 1 Iodo 1 Heptene in Catalytic Transformations
Cross-Coupling Reactions
(Z)-1-Iodo-1-heptene is a versatile substrate in carbon-carbon and carbon-heteroatom bond-forming reactions, primarily due to the reactivity of the C(sp²)–I bond. Its Z-configuration is of particular interest as its retention or inversion during catalytic transformations is crucial for the stereoselective synthesis of complex molecules.
Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl iodides like this compound are excellent electrophilic partners in these transformations. The high reactivity of the C–I bond allows for facile oxidative addition to Pd(0) centers, often under mild conditions.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The reaction of this compound with various organoboronic acids or esters, in the presence of a palladium catalyst and a base, typically proceeds with retention of the double bond geometry. wikipedia.orgnih.gov This stereospecificity is a key advantage, allowing for the synthesis of geometrically pure (Z)-alkenes. nih.gov The choice of ligand, base, and solvent is critical to optimize yield and prevent isomerization.
The catalytic cycle involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with an activated boronate species (formed by the reaction of the organoboronic acid with the base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
| Entry | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (Z)-1-phenyl-1-heptene | >90 | wikipedia.orglibretexts.org |
| 2 | (E)-Hex-1-enylboronic acid | Pd(PPh₃)₄ | NaOH | THF/H₂O | (1Z,3E)-1,3-tridecadiene | ~85 | nih.gov |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | (Z)-1-(4-methoxyphenyl)-1-heptene | >95 | wikipedia.orglibretexts.org |
The Heck reaction provides a method for the arylation or vinylation of alkenes. mdpi.com this compound can couple with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, catalyzed by a palladium complex. mdpi.comnih.gov The reaction typically involves an oxidative addition, migratory insertion of the alkene into the palladium-vinyl bond, and subsequent β-hydride elimination. mdpi.com The regioselectivity of the migratory insertion and the stereoselectivity of the final product can be influenced by the steric and electronic properties of both the substrate and the catalyst system. While the reaction often favors the formation of the trans substituted alkene product, conditions can be optimized to influence stereochemical outcomes. mdpi.com
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Methyl (2E,4Z)-2,4-decadienoate | ~80 | nih.govresearchgate.net |
| 2 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | (1Z,3E)-1,3-diphenyl-1-nonene | ~75 | mdpi.com |
| 3 | Allyl alcohol | PdCl₂(PPh₃)₂ | NaHCO₃ | Acetonitrile | (4Z)-Deca-1,4-dien-3-ol | ~65 | nih.gov |
Beyond Suzuki and Heck reactions, this compound is a suitable substrate for other key palladium-catalyzed cross-couplings, which generally proceed with retention of stereochemistry.
Stille Coupling: This reaction pairs the vinyl iodide with an organostannane reagent. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback. wikipedia.orguwindsor.ca For this compound, coupling with a vinylstannane, for example, would stereospecifically yield a conjugated (Z,E)- or (Z,Z)-diene. researchgate.net
Sonogashira Coupling: This coupling involves a terminal alkyne as the nucleophilic partner, co-catalyzed by palladium and copper(I). wikipedia.orgorganic-chemistry.orgyoutube.com The reaction of this compound with a terminal alkyne provides a direct route to (Z)-enynes, which are valuable synthetic intermediates. organic-chemistry.org Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often allowing for faster reactions at lower temperatures. wikipedia.orgorganic-chemistry.org The coupling of this compound with an organozinc compound is expected to be highly efficient and stereospecific, though organozinc reagents are sensitive to air and moisture, requiring stringent reaction conditions. wikipedia.orgnih.gov
The efficacy of palladium-catalyzed cross-coupling reactions involving this compound is governed by three fundamental mechanistic steps:
Oxidative Addition: This is the initial and often rate-determining step where the Pd(0) catalyst inserts into the C–I bond of this compound. researchgate.net This process transforms the palladium from its Pd(0) to its Pd(II) oxidation state, forming a square planar vinylpalladium(II) halide complex. acs.orgresearchgate.net Studies on vinyl halides indicate that this step proceeds with retention of the alkene geometry. libretexts.org The high reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures that this step occurs readily. acs.orgchemrxiv.orgbohrium.com
Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron, -tin, or -zinc) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgresearchgate.net For Suzuki coupling, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer. wikipedia.orgresearchgate.netillinois.edu The mechanism of this ligand exchange is complex but results in a diorganopalladium(II) intermediate, again with retention of the vinyl group's stereochemistry. illinois.edu
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) center couple, forming a new C-C bond and regenerating the catalytically active Pd(0) species. nih.govberkeley.edunih.govacs.org For the resulting product to be released, the two organic groups must be cis to each other on the square planar complex. A trans-to-cis isomerization may be required before reductive elimination can occur. nih.gov This step is also stereoretentive. libretexts.org
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based systems for certain transformations. organic-chemistry.orgresearchgate.net Recent advancements have shown that copper(I) catalysts can effectively couple vinyl iodides with nucleophiles like alcohols under relatively mild conditions. nih.govacs.orgacs.org
A significant application is the stereospecific C–O cross-coupling of (Z)-vinyl iodides with primary and secondary alcohols. nih.govacs.org Using a catalyst system such as copper(I) iodide (CuI) with a diamine ligand like trans-N,N′-dimethylcyclohexyldiamine, this compound can be converted to the corresponding (Z)-vinylic ethers with complete retention of stereochemistry. nih.govacs.org This method is particularly valuable as it avoids the harsher conditions often associated with traditional Ullmann reactions and provides access to functionalized (Z)-vinylic ethers, which are present in natural products like plasmalogens. nih.gov
| Entry | Nucleophile (Alcohol) | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | 2-Heptyn-1-ol | CuI / trans-N,N'-dimethylcyclohexyldiamine | Cs₂CO₃ | Toluene | (Z)-1-(Hept-1-en-1-yloxy)hept-2-yne | ~80 | nih.gov |
| 2 | Cinnamyl alcohol | CuI / trans-N,N'-dimethylcyclohexyldiamine | Cs₂CO₃ | Toluene | (Z)-1-(Cinnamyloxy)hept-1-ene | ~75 | nih.gov |
| 3 | 2,2,2-Trifluoroethanol | CuI / trans-N,N'-dimethylcyclohexyldiamine | Cs₂CO₃ | Toluene | (Z)-1-(2,2,2-Trifluoroethoxy)hept-1-ene | ~68 | nih.gov |
Copper-Catalyzed Coupling Reactions
Amination of Alkenyl Iodides for Enamine Synthesis
The direct amination of alkenyl iodides like this compound provides a route to enamines and their derivatives, which are valuable intermediates in organic synthesis. Copper-catalyzed Ullmann-type coupling reactions are a common method for achieving this transformation. These reactions involve the formation of a new carbon-nitrogen bond by coupling the vinyl iodide with an amine or amide nucleophile. acs.orgnih.gov
The use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands has been shown to significantly accelerate these copper-catalyzed C-N coupling reactions, allowing them to proceed under milder conditions (40–90 °C) compared to traditional Ullmann condensations. acs.orgnih.govwikipedia.org For a substrate like this compound, the reaction with an amide in the presence of a copper(I) catalyst and an appropriate amino acid ligand would be expected to yield the corresponding Z-enamide. nih.gov The catalytic cycle is generally believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the alkenyl iodide. nih.gov Subsequent reductive elimination from a transient copper(III) intermediate furnishes the enamide product and regenerates the active copper(I) catalyst. wikipedia.orgnih.gov
| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Product Type | Ref |
| CuI / L-proline | Primary Amines | DMSO | 40-90 | Enamine | acs.org |
| CuI / N,N-dimethylglycine | Amides | Dioxane | Ambient - 80 | Enamide | nih.gov |
| Cu(OTf)₂ / bis(oxazoline) | N-aryl sulfonamides | Dichloroethane | 120 | Enamide | nih.gov |
Trifluoromethylselenolation
The introduction of the trifluoromethylseleno (SeCF₃) group into organic molecules is of significant interest due to the unique properties this moiety imparts. Recent advances have enabled the trifluoromethylselenolation of alkenyl iodides. A photocatalytic method has been developed for the stereoselective trifluoromethylselenolation of E-arylalkenyl iodides using [Me₄N][SeCF₃], which allows for the controlled synthesis of either E- or Z-arylalkenyl trifluoromethyl selenoethers. rsc.org
More broadly applicable to a substrate like this compound is a gold-catalyzed cross-coupling reaction. Using a catalyst system based on a (MeDalphos)AuCl complex, various organohalides, including vinyl halides, can be coupled with Me₄NSeCF₃ to afford trifluoromethyl selenoethers in high yields. researchgate.net This Au(I)/Au(III) redox catalytic cycle provides a general method for C-SeCF₃ bond formation and is expected to proceed with retention of the double bond geometry. researchgate.net
Ullmann-Type Reactions
The Ullmann reaction, originally developed for the copper-mediated synthesis of biaryls, has been expanded into "Ullmann-type" reactions that form carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These copper-catalyzed cross-coupling reactions are effective for vinyl halides like this compound, allowing for the formation of C-N, C-O, and C-S bonds. acs.orgwikipedia.org
Modern Ullmann-type protocols often employ ligands, such as amino acids or diamines, to solubilize the copper catalyst and facilitate the reaction under milder conditions than the harsh temperatures required for classical Ullmann couplings. acs.orgnih.gov The generally accepted mechanism involves the formation of a copper(I) nucleophile (e.g., a copper(I) alkoxide or amide), which then reacts with the aryl or vinyl halide. wikipedia.org Kinetic and computational studies suggest a pathway involving oxidative addition of the C-I bond to the copper(I) center, forming a Cu(III) intermediate, followed by reductive elimination to yield the final product. wikipedia.orgnih.gov The versatility of this reaction makes it a powerful tool for functionalizing alkenyl iodides.
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods, as it avoids the need for pre-formed organometallic reagents. wisc.edu In this approach, two different electrophiles, such as the C(sp²)-I bond of this compound and a C(sp³)-X bond of an alkyl halide, are coupled in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese powder). wisc.eduorgsyn.org
This methodology is particularly useful for forming C(sp²)-C(sp³) bonds and has been successfully applied to vinyl halides. wisc.edunih.gov The key challenge in XEC is achieving high selectivity for the cross-coupled product over homocoupled side products. This is often controlled by the careful selection of ligands and reaction conditions to modulate the relative rates of activation for the two different electrophiles. wisc.eduorgsyn.org
Ligand Design and Its Influence on Selectivity
The choice of ligand is critical for controlling reactivity and selectivity in nickel-catalyzed XEC reactions. acs.org Bidentate and tridentate nitrogen-based ligands are most commonly employed. acs.org
Bidentate Ligands : Bipyridine and phenanthroline derivatives are frequently used. For instance, 4,4'-dimethoxy-2,2'-bipyridine (B102126) has been used in the coupling of vinyl halides with alkyl halides. orgsyn.org Sterically hindered ligands, such as 2,9-dimethylphenanthroline, can promote selectivity by creating steric matching between the ligand and one of the substrates. acs.org
Tridentate Ligands : Terpyridine (tpy) and related ligands have been shown to be effective in preventing common side reactions like β-hydride elimination, which is a challenge in couplings involving alkyl halides. acs.orgnih.gov
Mechanistic Interrogations in Cross-Electrophile Coupling
The mechanism of nickel-catalyzed XEC of vinyl iodides is a subject of active investigation, but a general consensus has emerged. orgsyn.org The catalytic cycle is thought to proceed through the following key steps: orgsyn.orgnih.govacs.orgnih.gov
Reduction of Ni(II) precatalyst : The stoichiometric reductant (e.g., Zn or Mn) reduces a Ni(II) salt to a catalytically active Ni(0) or Ni(I) species.
Oxidative Addition : The vinyl iodide, this compound, undergoes oxidative addition to the low-valent nickel center to form a vinyl-Ni(II) or vinyl-Ni(III) intermediate. Spectroscopic studies support a Ni(II)-alkenyl complex as a potential catalyst resting state. acs.org
Activation of the Second Electrophile : The second electrophile (e.g., an alkyl halide) is activated to form an alkyl radical. This can occur either through direct reaction with the nickel center (halogen atom transfer) or via reduction by the stoichiometric reductant. nih.govnih.gov
Radical Capture : The generated alkyl radical is trapped by the vinyl-nickel intermediate to form a transient Ni(III) or Ni(IV) species. This radical capture step is often enantiodetermining in asymmetric variants. acs.org
Reductive Elimination : The final C(sp²)-C(sp³) bond is formed via reductive elimination from the high-valent nickel complex, releasing the cross-coupled product and regenerating a low-valent nickel species that can re-enter the catalytic cycle.
Gold-Catalyzed Oxidative Additions
While gold(I) complexes are typically reluctant to undergo oxidative addition, recent breakthroughs in ligand design have enabled Au(I)/Au(III) redox catalysis. rsc.orgrsc.org This has opened up new avenues for gold-catalyzed cross-coupling reactions involving organohalides.
Specifically, the use of hemilabile (P,N) ligands, such as MeDalphos, has been shown to promote the fast, quantitative, and irreversible oxidative addition of vinyl iodides to gold(I) complexes. rsc.orgnih.gov A key finding is that these reactions proceed with complete retention of the alkene stereochemistry. rsc.orgnih.gov Therefore, the reaction of this compound with a (MeDalphos)Au(I) complex would be expected to cleanly produce the corresponding (Z)-alkenyl-Au(III) species.
This elementary step is the entry point to catalytic cycles where the resulting organogold(III) intermediate can react with various nucleophiles, leading to the formation of new C-C or C-heteroatom bonds. nih.govresearchgate.net Photosensitization has also been employed to trigger the oxidative addition of electrophiles to vinylgold(I) intermediates under visible light, further expanding the scope of these transformations. springernature.comscispace.com
| Ligand | Substrate Type | Stereochemical Outcome | Key Feature | Ref |
| MeDalphos | Vinyl Iodides | Complete Retention | Hemilabile (P,N) ligand enables irreversible oxidative addition | nih.gov, rsc.org |
| Bipyridine | Aryl Iodides | N/A | Reversible oxidative addition | rsc.org |
| o-carboranyl diphosphines | Aryl Iodides | N/A | Bending strategy to promote oxidative addition | nih.gov |
Radical and Ionic Addition Reactions
This compound's reactivity is characterized by its participation in both radical and ionic reaction pathways. The polarization and lability of the C-I bond facilitate its involvement in complex chemical transformations, including additions and cyclizations.
Radical Addition of Polyhaloalkanes to Alkynes or Alkynylboronates
The synthesis of vinyl iodides, including this compound, can be achieved through the radical addition of iodo-containing compounds across the triple bond of a terminal alkyne like 1-heptyne (B1330384). The anti-Markovnikov addition of hydrogen bromide to alkynes in the presence of peroxides is a well-established radical reaction that proceeds via a vinyl radical intermediate, leading to a mixture of (E) and (Z) isomers. libretexts.orgyoutube.com A similar radical mechanism can be postulated for the addition of polyhaloalkanes.
The process is initiated by the formation of a radical from an initiator (e.g., peroxide or light). This initiator abstracts an atom from the polyhaloalkane (e.g., IX, where X is another halogen or functional group), generating a polyhaloalkyl radical. This radical then adds to the terminal alkyne, 1-heptyne, in an anti-Markovnikov fashion to produce a more stable vinyl radical intermediate. The stereochemical outcome of the subsequent chain transfer step, where the vinyl radical abstracts an iodine atom from another molecule of the polyhaloalkane, determines the final (Z) or (E) configuration of the resulting 1-iodo-1-heptene (B14431330) derivative. While this is a plausible synthetic route, the stereoselective synthesis of the (Z)-isomer often requires more specific methodologies. wikipedia.org
Table 1: Key Steps in Radical Addition to Alkynes
| Step | Description | Intermediate Species |
|---|---|---|
| Initiation | Formation of the initial radical from an initiator. | Initiator radical (R•) |
| Propagation 1 | Addition of the polyhaloalkyl radical to the alkyne. | Vinyl radical |
| Propagation 2 | Abstraction of an iodine atom by the vinyl radical. | (Z/E)-1-iodo-1-heptene derivative |
| Termination | Combination of any two radical species. | Non-radical products |
Electrophile-Mediated Cyclization Reactions (e.g., Iodocyclization, Iodolactonization)
Alkenyl iodides are key structural motifs that can be formed during electrophile-mediated cyclization reactions, such as iodocyclization. In these reactions, molecular iodine (I₂) or other electrophilic iodine sources activate a carbon-carbon double or triple bond within a molecule that also contains an internal nucleophile. nih.gov This activation facilitates an intramolecular nucleophilic attack, leading to the formation of a heterocyclic or carbocyclic ring system. nih.govacs.org
The mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate upon the electrophilic attack of iodine on the unsaturated bond. acs.org The tethered nucleophile (e.g., hydroxyl, amine, or carboxylate) then attacks this intermediate in an endo- or exo-cyclization fashion, as governed by Baldwin's rules. This process results in the formation of a new ring containing an iodo-substituted carbon. If the substrate is an appropriately substituted alkynyl derivative, the product of the cyclization is a cyclic compound bearing an exocyclic alkenyl iodide moiety. nih.govacs.org
For instance, the iodocyclization of a substrate like 6-dodecyn-1-ol would be expected to proceed through a 6-endo-dig cyclization pathway. The electrophilic iodine would activate the alkyne, followed by intramolecular attack by the hydroxyl group to form a tetrahydropyran (B127337) ring. The resulting product would feature a this compound unit attached as an exocyclic double bond to the newly formed ring. Such reactions are pivotal in the synthesis of complex natural products and functionalized heterocycles. nih.govacs.org
Reductive Dehalogenation Processes and Vinyl Radical Intermediates
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under reductive conditions, leading to the formation of a (Z)-heptenyl vinyl radical. This process, known as reductive dehalogenation, is a powerful tool for creating carbon-carbon bonds, as the highly reactive vinyl radical can participate in subsequent intermolecular or intramolecular reactions. uni-regensburg.deorganic-chemistry.org
This transformation can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or electron transfer from reducing agents. For example, tin-free methods using visible-light photoredox catalysts can achieve the reductive dehalogenation of unactivated vinyl iodides. uni-regensburg.de Once generated, the (Z)-heptenyl radical can be trapped by a hydrogen atom donor to yield (Z)-1-heptene, or more synthetically useful, it can add to another unsaturated system or participate in cyclization reactions. nih.gov
One of the primary synthetic routes to (Z)-1-iodo-1-alkenes involves the selective reductive dehalogenation of a 1,1-diiodo-1-alkene precursor. Treatment of 1,1-diiodo-1-heptene with reagents like a zinc-copper couple in the presence of acetic acid can selectively remove one iodine atom to furnish this compound in good yield and high stereoselectivity. researchgate.net
Rearrangement Reactions and Functional Group Interconversions
This compound is a valuable precursor for a variety of functional group interconversions, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)-I bond allows for its efficient conversion into new C-C, C-N, C-O, and other bonds with retention of the (Z)-double bond geometry. researchgate.net
Common cross-coupling reactions for vinyl iodides include:
Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester).
Stille Coupling: Palladium-catalyzed reaction with an organotin reagent. researchgate.net
Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.
Heck Reaction: Palladium-catalyzed reaction with an alkene.
These reactions typically proceed through a catalytic cycle involving oxidative addition of the vinyl iodide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. The stereochemistry of the double bond is generally preserved throughout the process.
While large-scale rearrangements of the carbon skeleton are not characteristic of this compound itself, certain reaction conditions, particularly those involving carbocationic intermediates, could potentially lead to rearrangements. masterorganicchemistry.comwiley-vch.de However, the predominant and most synthetically useful pathways are the direct functional group interconversions at the iodinated carbon.
Table 2: Major Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | R-B(OR')₂ | Pd(PPh₃)₄, Base | C(sp²)-C |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C(sp²)-C |
| Negishi | R-ZnX | PdCl₂(dppf) | C(sp²)-C |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
Role of Hypervalent Iodine Reagents in the Chemistry of Alkenyl Iodides
Hypervalent iodine reagents, which feature iodine in a higher oxidation state (typically +3 or +5), play a significant role in the chemistry of alkenyl iodides. nih.gov These compounds act as powerful electrophiles and oxidizing agents, enabling unique transformations that are often complementary to transition metal catalysis. princeton.edursc.org
One key application is the synthesis of vinyliodonium salts from vinyl iodides like this compound. The reaction of an alkenyl iodide with a hypervalent iodine reagent, such as an aryliodonium salt precursor, leads to the formation of a vinyl(aryl)iodonium salt. nih.gov These salts are highly electrophilic at the β-vinyl carbon and serve as excellent precursors for a range of nucleophilic substitution and addition reactions. For example, they can react with nucleophiles like amines to form aziridines or with active methylene (B1212753) compounds to forge new carbon-carbon bonds. nih.govyoutube.com
Furthermore, hypervalent iodine reagents are instrumental in the synthesis of alkenyl iodides themselves. Oxidative iodination of terminal alkynes can be mediated by hypervalent iodine compounds in conjunction with an iodine source, providing access to vinyl iodides. organic-chemistry.org They can also promote oxidative cyclizations and rearrangements where alkenyl iodide functionalities are installed or modified. beilstein-journals.orgnih.gov The chemistry of hypervalent iodine reagents is characterized by ligand exchange and reductive elimination steps, conceptually similar to transition metal chemistry, making them versatile tools for modern organic synthesis. acs.org
Applications of Z 1 Iodo 1 Heptene As a Building Block in Complex Molecule Synthesis
Construction of Stereodefined Olefinic Frameworks
(Z)-1-Iodo-1-heptene is a key synthon for creating stereodefined olefinic frameworks, primarily through palladium-catalyzed cross-coupling reactions that maintain the Z-configuration of the double bond. These reactions are critical for assembling complex carbon skeletons with controlled geometry.
The compound is extensively utilized in Suzuki-Miyaura coupling reactions . When reacted with organoboron compounds under palladium catalysis and basic conditions, this compound forms new carbon-carbon bonds, preserving the Z-stereochemistry of the alkene. For instance, coupling reactions involving (Z)-1-heptenyldimethylsilanol with 4-iodoanisole (B42571) have successfully yielded (Z)-1-heptenyl)-4-methoxybenzene, demonstrating the compound's efficacy in generating specific Z-alkene geometries orgsyn.org. Similarly, related vinyl iodides like cis- and trans-1-iodo-1-hexene (B95191) are effective partners in Suzuki-Miyaura couplings, highlighting the broader applicability of this class of compounds acs.org. The use of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with bases like sodium hydroxide (B78521) or sodium ethoxide has been shown to couple this compound derivatives with various organic halides or triflates, resulting in stereodefined alkenes with high fidelity uwindsor.ca.
The Sonogashira coupling also leverages the reactivity of the vinyl iodide moiety. This reaction allows this compound derivatives to couple with terminal alkynes, forming stereodefined Z-enynes core.ac.ukresearchgate.net. For example, the Sonogashira cross-coupling of (Z)-1-iodo-1-tri(butyl)stannyl-1-hexene with 1-heptyne (B1330384) yields (Z)-tributylstannyl enynes in good yields (62–91%), showcasing its role in building complex unsaturated systems with defined stereochemistry core.ac.uk.
Furthermore, this compound and analogous vinyl iodides are employed in other palladium-catalyzed cross-coupling reactions, including Stille coupling and Negishi coupling , to construct intricate carbon frameworks acs.orgrsc.org. These transformations are vital for introducing specific alkene geometries into larger molecules, establishing this compound as a versatile building block for stereochemically rich targets google.comacs.org. The ability to maintain Z-stereochemistry throughout these processes is paramount for synthesizing molecules where precise olefin geometry dictates biological activity or material properties.
Table 1: Applications of this compound in Stereodefined Olefin Synthesis
| Reaction Type | Coupling Partner Example | Catalyst/Conditions | Product Type Example | Yield Range | Stereochemical Outcome | Citation(s) |
| Suzuki-Miyaura | Organoboron compounds | Pd catalyst (e.g., Pd(PPh₃)₄), base | Stereodefined Z-alkenes | High | Z-configuration retained | orgsyn.orguwindsor.ca |
| Suzuki-Miyaura | 4-Iodoanisole | Pd catalyst, conditions for silanol (B1196071) coupling | (Z)-1-Heptenyl)-4-methoxybenzene | Not specified | Z-configuration retained | orgsyn.org |
| Suzuki-Miyaura | Aryl iodides | Pd(dba)₂, Bu₄NF | Arylated alkenes | High | Z-configuration retained | acs.org |
| Suzuki-Miyaura | Organohalides/Triflates | PdCl₂(PPh₃)₂, aq. NaOH | Stereodefined Z-alkenes | High | Z-configuration retained | uwindsor.ca |
| Sonogashira | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, amine | Stereodefined Z-enynes | 62–91% | Z-configuration retained | core.ac.ukresearchgate.net |
| Stille Coupling | Organostannanes | Pd catalyst | Complex unsaturated systems | Not specified | Z-configuration retained | acs.org |
| Negishi Coupling | Alkenylaluminum reagents | Fe catalyst, metal fluoride (B91410) (for related alkenylaluminum) | Multisubstituted olefins (related alkenylaluminum) | Variable | Regio- and stereoselective | rsc.org |
Synthesis of Natural Products and Bioactive Compounds
Precursors to Specific Polyunsaturated Architectures
The ability of this compound to participate in stereoselective carbon-carbon bond formations makes it a valuable precursor for constructing polyunsaturated systems, common motifs in natural products and biologically active molecules. The controlled introduction of the Z-alkene functionality facilitates the precise assembly of conjugated dienes, enynes, and more complex polyene chains.
The stereospecificity of cross-coupling reactions involving this compound enables the synthesis of molecules with defined polyunsaturated architectures. By sequentially coupling this iodoalkene with other unsaturated fragments, chemists can build up conjugated systems with controlled geometry. While direct examples of this compound being used to construct specific natural product polyunsaturated architectures are not extensively detailed in the provided snippets, the general methodology of using Z-vinyl iodides in Sonogashira and Suzuki couplings points to its utility in this area orgsyn.orguwindsor.cacore.ac.ukresearchgate.netnih.gov. These reactions are fundamental for creating the extended π-systems found in many natural products, such as polyketides or carotenoids, where specific double bond configurations are critical for their biological activity. The synthesis of (Z)-tributylstannyl enynes from (Z)-1-iodo-1-tri(butyl)stannyl-1-hexene, for example, provides a route to building blocks for more complex polyunsaturated systems core.ac.uk.
Table 2: this compound in Polyunsaturated Architecture Synthesis
| Application Area | Role of this compound | Resulting Architecture Type | Key Reaction Types Used | Citation(s) |
| Natural Product Synthesis | Introduction of Z-alkene functionality, extension of unsaturated chains | Polyunsaturated systems (dienes, enynes, polyenes) | Sonogashira coupling, Suzuki-Miyaura coupling | orgsyn.orguwindsor.cacore.ac.ukresearchgate.netnih.gov |
| Bioactive Compound Synthesis | Building block for creating stereodefined carbon skeletons with specific olefin geometries | Complex unsaturated molecules | Cross-coupling reactions | google.comacs.org |
| Synthesis of Conjugated Systems | Formation of Z-configured enyne or diene units through palladium-catalyzed coupling reactions | Conjugated dienes, Z-enynes | Sonogashira coupling, Suzuki-Miyaura coupling | orgsyn.orguwindsor.cacore.ac.ukresearchgate.net |
Integration into Convergent Synthetic Strategies
This compound serves as a valuable fragment in convergent synthetic strategies , where complex molecules are assembled by joining pre-synthesized, smaller molecular fragments. Its well-defined stereochemistry and reactive iodo-alkene functionality make it an ideal component for such approaches, allowing for efficient assembly of intricate molecular architectures.
Table 3: Role of this compound in Convergent Synthesis
| Target Molecule Class | Role of this compound | Synthetic Strategy | Key Reaction Types Used | Citation(s) |
| Natural Products | Key fragment for C-C bond formation in convergent routes | Modular assembly of complex molecular frameworks | Suzuki-Miyaura coupling, Sonogashira coupling | researchgate.netrollins.edu |
| Bioactive Compounds | Introduction of a stereodefined Z-alkene unit | Fragment coupling to build molecular complexity | Palladium-catalyzed cross-coupling reactions | google.comacs.org |
| Complex Molecules | Precursor for stereoselective coupling with other fragments | Convergent synthesis, reducing synthetic steps | Suzuki-Miyaura coupling, Sonogashira coupling | orgsyn.orgcore.ac.ukrollins.edu |
Development of Advanced Organic Materials Precursors
While the direct application of this compound in the synthesis of advanced organic materials is less explicitly detailed in the provided search snippets compared to its role in complex molecule synthesis, its chemical properties suggest significant potential as a precursor. The vinyl iodide moiety is a versatile functional handle that can be incorporated into larger structures through various polymerization or coupling techniques.
The ability to undergo palladium-catalyzed cross-coupling reactions makes this compound a candidate for synthesizing conjugated polymers or oligomers, which are central to organic electronics, optoelectronics, and advanced materials acs.org. For example, vinyl iodides can be polymerized or coupled into extended π-systems, potentially leading to materials with tunable electronic or optical properties. The Z-stereochemistry of the alkene could influence the packing and electronic conjugation in such materials. Furthermore, the long alkyl chain of heptene (B3026448) offers solubility and processability, desirable traits for material applications. Although specific examples involving this compound are not prominent, related vinyl halides and their derivatives are known to be used as monomers or building blocks in the synthesis of functional materials lookchem.combeilstein-journals.orgnih.gov. The compound's potential as a precursor for polymers or other advanced materials stems from its reactive functional group and its ability to introduce specific structural features, such as the Z-alkene geometry and the hydrophobic alkyl chain.
Table 4: Potential of this compound in Organic Materials Synthesis
| Material Type | Potential Role of this compound | Key Reaction Types for Material Synthesis | Potential Properties Influenced | Citation(s) |
| Conjugated Polymers | Monomer or building block for π-conjugated systems | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), polymerization | Electronic conductivity, optical properties, solubility, processability, chain packing (due to Z-alkene) | acs.org |
| Organic Electronics | Component in the synthesis of organic semiconductors or conductive materials | Cross-coupling reactions, polymerization | Charge transport, light emission/absorption | acs.org |
| Functionalized Materials | Introduction of Z-alkene and alkyl chain into material backbones | Polymerization, grafting, cross-linking | Hydrophobicity, flexibility, specific structural features | lookchem.combeilstein-journals.orgnih.gov |
| Advanced Organic Materials | Versatile building block for creating complex organic architectures | Various coupling and polymerization reactions | Tunable physical and chemical properties | lookchem.combeilstein-journals.orgnih.gov |
List of Compounds Mentioned:
this compound
(Z)-1-heptenyldimethylsilanol
4-Iodoanisole
(Z)-1-Heptenyl)-4-methoxybenzene
(E)-1-(1-heptenyl)-1-methysilacyclobutane
(Z)-1-iodo-1-tri(butyl)stannyl-1-hexene
1-Heptyne
(Z)-tributylstannyl enynes
Organoboron compounds
Organohalides
Organotriflates
Organostannanes
Terminal alkynes
Aryl iodides
Alkenylsilanes
Alkenylaluminum reagents
Alkyl halides
(Z)-1-iodo-1-hexene
(E)-1-iodo-1-hexene
(Z)-1-iodo-1-octene
(E)-1-iodo-1-octene
Computational and Theoretical Investigations of Z 1 Iodo 1 Heptene Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone computational method used to unravel the mechanisms of chemical reactions wordpress.comacs.org. By calculating potential energy surfaces, DFT enables the identification of stable species such as reactants, products, and intermediates, as well as the critical transition states that connect them acs.org. For reactions involving vinyl iodides like (Z)-1-iodo-1-heptene, DFT can precisely map out detailed reaction pathways, delineating the sequence of bond-forming and bond-breaking events acs.org. These studies are vital for calculating activation energies, which are essential for pinpointing the rate-determining steps of a reaction mdpi.comrsc.orgacs.org. DFT has been applied to investigate various reaction types, including radical mechanisms mdpi.com, hydrogenation processes rsc.org, and addition reactions to alkenes rsc.org, providing deep insights into the energy landscape and the characteristics of intermediates and transition states. Advanced approaches, such as the Unified Reaction Valley Approach (URVA), can further segment reaction mechanisms into distinct phases, offering a holistic understanding of chemical transformations acs.org.
Understanding Solvent and Substituent Effects on Reactivity and Selectivity
Computational analyses, particularly those leveraging DFT, are indispensable for comprehending how solvent and substituent effects modulate the reactivity and selectivity of organic reactions wordpress.comrsc.orgresearchgate.net. The properties of solvents, such as their polarity and protic nature, can significantly influence reaction rates and pathways; for instance, studies have indicated that the presence of water can enhance yields in certain radical reactions mdpi.com. Mixed solvent systems, including methanol/water mixtures, have also been computationally evaluated for their impact on reaction outcomes mdpi.com. Moreover, computational investigations can quantify the influence of substituents on the electronic and steric properties of reactants, thereby affecting reaction kinetics and selectivity wordpress.comrsc.orgnih.govrsc.org. By systematically varying solvent models or substituents in theoretical calculations, researchers can predict how these factors will direct a reaction towards specific products or alter the rate of transformation for molecules such as this compound wordpress.comrsc.orgresearchgate.net.
Prediction of Stereochemical Outcomes and Regioselectivity
Computational methods, including DFT, are instrumental in predicting the stereochemical outcomes and regioselectivity of chemical transformations wordpress.comrsc.orgacs.orgacs.orgupertis.ac.id. By calculating the energies associated with various stereoisomeric or regioselective transition states, theoretical studies can identify the pathways that are kinetically or thermodynamically favored rsc.orgacs.org. For reactions involving alkenes, such as those potentially involving this compound, computational analysis can predict the preferred site of addition (regioselectivity) or the favored orientation of reactant approach that leads to specific stereoisomers (stereoselectivity) rsc.orgrsc.orgacs.org. For example, DFT has been employed to elucidate mechanisms for stereoretentive synthesis by analyzing the energy barriers of different reaction pathways acs.org. The prediction of syn/anti conformations and the impact of substituents on stereochemical control are also key applications of these computational techniques rsc.orgnih.govacs.orgacs.org.
Analysis of Electronic Structure and Bonding in Transition States
A thorough understanding of reaction mechanisms necessitates the analysis of electronic structure and bonding within transition states acs.orgrsc.orgrsc.orgaps.orgwhiterose.ac.uk. Computational methodologies, particularly DFT, facilitate the characterization of transition state geometries and the detailed examination of electron distribution, bond orders, and orbital interactions acs.orgrsc.orgrsc.orgaps.orgwhiterose.ac.uk. These analyses serve to illuminate the electronic factors that govern activation barriers, such as electrostatic interactions, orbital stabilization, and the nature of bond cleavage and formation rsc.orgaps.orgwhiterose.ac.uk. For instance, research has explored the role of specific interactions, like hydrogen bonding or halogen bonding, in stabilizing transition states rsc.orgwhiterose.ac.uk. By dissecting the electronic landscape of transition states, computational chemistry provides critical insights into the fundamental forces driving chemical reactivity, thereby enhancing the comprehension of how molecules like this compound participate in reactions aps.orgwhiterose.ac.uk.
Data from Computational Investigations
Computational studies generate a wealth of quantitative data that aids in understanding reaction mechanisms, effects, and structures. The following table illustrates the types of parameters typically derived from such investigations, based on related studies:
| Computational Method | Parameter Studied | Typical Value/Range (from related studies) | Context/Application |
| DFT (e.g., B3LYP) | Activation Energy (kcal/mol) | 16–18 | Rate-determining step in reaction mechanisms acs.org |
| DFT | Relative Energy (kcal/mol) | 13–22 | Conformational stability of complexes nih.govrsc.org |
| DFT | Bond Dissociation Energy (BDE) (kcal/mol) | ~60 (for O-H) | Radical mechanism initiation mdpi.com |
| DFT | Rate Constant (M⁻¹ s⁻¹) | ~10⁷ | Radical trapping by thiols mdpi.com |
| DFT | Selectivity Ratio | >90% | Regioselectivity in epoxide ring-opening acs.org |
| DFT | Interaction Energy Contribution (%) | Electrostatic: ~60%, Orbital: ~36% | Analysis of metal-alkene bonding rsc.org |
| DFT | Adsorption Energy (kJ/mol) | -35 to -67 | Substrate adsorption onto catalytic surfaces rsc.org |
| DFT | Activation Energy (kcal/mol) | 4.6–5.8 | Coupling processes in Pd-catalyzed reactions researchgate.net |
Analytical and Spectroscopic Methodologies in Research on Z 1 Iodo 1 Heptene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and stereochemistry of organic molecules. For (Z)-1-iodo-1-heptene, which possesses a double bond with specific substituents, NMR provides critical information.
Proton NMR (1H NMR): The 1H NMR spectrum is vital for identifying the different types of protons within the molecule and their electronic environment. In this compound (I-CH=CH-(CH2)4CH3), the presence of two vinylic protons is expected. The chemical shifts and, crucially, the coupling constants between these protons are diagnostic for the (Z) configuration. Typically, the proton attached to the carbon bearing the iodine (C1) and the proton attached to the adjacent carbon (C2) will appear as distinct signals. For a (Z)-alkene, the coupling constant (J) between these two vinylic protons is generally in the range of 7–12 Hz, indicating a cis relationship. In contrast, the (E)-isomer would exhibit a larger coupling constant, typically 12–18 Hz, due to the trans arrangement of these protons. While specific data for this compound is not universally detailed in all accessible sources, studies on related (Z)-1-iodoalkenes, such as (Z)-1-iodohexene, report the observation of two vinylic protons in the 1H NMR spectrum orgsyn.org. For instance, a related compound showed vinylic protons at approximately δ 5.57 and 6.33 ppm, with coupling constants around 11.7 Hz, which can be indicative of stereochemistry orgsyn.org. Mechanistic studies can track changes in these proton signals over reaction time, providing insights into reaction pathways and intermediates.
Carbon NMR (13C NMR): 13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shifts of the vinylic carbons are particularly informative. The carbon atom directly bonded to iodine (C1) typically resonates at a characteristic downfield shift, often around 90-100 ppm, due to the electron-withdrawing and heavy atom effect of iodine orgsyn.org. The adjacent vinylic carbon (C2) will also have a distinct chemical shift, influenced by the attached alkyl chain and the double bond. Detailed 13C NMR data for this compound is available in spectral databases spectrabase.com, allowing for definitive structural confirmation.
Chromatographic Techniques for Purity and Isomeric Ratio Determination
Chromatographic methods are essential for assessing the purity of synthesized this compound and, critically, for determining the ratio of (Z) to (E) isomers.
Gas Chromatography (GC): Gas Chromatography (GC) is widely used to analyze volatile and thermally stable compounds like haloalkenes. It separates components of a mixture based on their boiling points and interactions with the stationary phase. GC is particularly effective for determining the purity of this compound and for quantifying the presence of any (E)-isomer or other volatile impurities. Studies on related iodoalkenes demonstrate that GC can achieve baseline separation of (Z) and (E) isomers, allowing for accurate determination of their ratio orgsyn.orgorgsyn.org. For example, a GC analysis of a related compound showed distinct retention times for the (Z) and (E) isomers, with the (Z) isomer eluting earlier under specific conditions orgsyn.org.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary method for purity and isomer analysis, especially when GC is not suitable or for compounds that might isomerize under GC conditions orgsyn.org. Reverse-phase HPLC (RP-HPLC) using polar-embedded stationary phases has been shown to effectively separate geometric isomers of alkenes chromforum.org. Furthermore, chromatographic techniques employing stationary phases modified with silver salts are known to be effective in separating cis/trans isomers of alkenes due to the affinity of silver ions for the pi-electrons of the double bond google.com.
Table 1: Illustrative GC Separation of (Z)/(E) Isomers
| Compound/Isomer | Stationary Phase | Column Type | Temperature (°C) | Pressure (psi) | Retention Time (min) | Purity (%) | Citation |
| Related (Z)-Iodoalkene | HP-5 | Not specified | 250 | 15 | 6.05 | 99.1 | orgsyn.org |
| Related (E)-Iodoalkene | HP-5 | Not specified | 250 | 15 | 6.53 | 0.9 | orgsyn.org |
| (Z)-1-Iodohexene | OV 101 | 2-m x 4-mm | 175 (initial) | 5 (initial) | Not specified | >99 | orgsyn.org |
Note: Conditions for (Z)-1-iodohexene in orgsyn.org were described as injection temperature raised 100°C in 5 min, then 5°C/min, with pressure not explicitly stated for the retention time measurement.
Mass Spectrometry (MS) for Product Characterization in Reaction Studies
Mass Spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying and characterizing reaction products, including this compound. MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.
Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion (M+) peak for this compound (C7H13I, molecular weight ~236 g/mol ) would appear at m/z 236. The presence of iodine, with its characteristic isotopic distribution (127I), can be observed in the mass spectrum. Fragmentation patterns, such as the loss of iodine (M-I) or the cleavage of alkyl chains, provide further structural evidence nih.gov. GC-MS analysis allows for the separation of components before they enter the mass spectrometer, enabling the characterization of individual products and impurities within a reaction mixture rsc.orgshimadzu.comrsc.org. For instance, a related iodoalkene showed a prominent peak at m/z 210, likely representing the loss of a CH2 group from the molecular ion nih.gov.
X-ray Diffraction (XRD) for Solid-State Structural Confirmation of Derivatives
While this compound itself may be a liquid at room temperature and not readily amenable to X-ray diffraction (XRD) analysis, its crystalline derivatives can be subjected to single-crystal XRD. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and, critically, the precise stereochemistry of the double bond.
XRD studies on various unsaturated organic compounds, including haloalkenes and related derivatives, have successfully confirmed their geometric configurations rsc.orgresearchmap.jpacs.org. For example, crystallographic analysis has been used to disclose the stereochemistry of iodoalkene adducts researchmap.jp, and to establish the absolute configuration of natural products containing double bonds acs.org. If crystalline derivatives of this compound are synthesized, such as through functionalization of the double bond or alkyl chain, XRD analysis of these derivatives can provide unambiguous confirmation of the original (Z)-stereochemistry of the iodoalkene moiety rsc.orgchemrxiv.org.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis of Alkenyl Iodides
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Future research is increasingly focused on developing more environmentally benign methods for synthesizing alkenyl iodides like (Z)-1-iodo-1-heptene.
A key area of development is the use of water as a reaction solvent and the operation of reactions at ambient temperatures. An example of such a method is the molecular iodine-promoted iodosulfonylation of alkynes with sodium sulfinates, which proceeds efficiently in an aqueous medium at room temperature. rsc.org This approach is noted for being operationally simple and environmentally friendly, offering high regio- and stereoselectivity. rsc.org Another sustainable strategy involves the copper-catalyzed halide-exchange reaction of vinyl bromides with potassium iodide, which provides the corresponding vinyl iodides stereospecifically under mild conditions. organic-chemistry.org
Further research is directed towards minimizing waste and improving atom economy. This includes the development of catalytic systems that can operate with high efficiency and be recycled, as well as exploring solvent-free reaction conditions and alternative energy sources like microwave irradiation to enhance reaction rates and reduce energy consumption.
| Methodology | Key Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Iodine-Promoted Iodosulfonylation | Alkynes, Sodium Sulfinates, I₂ | Water | Room temperature, environmentally benign, high stereoselectivity. | rsc.org |
| Copper-Catalyzed Halide Exchange | Vinyl Bromides, Potassium Iodide, Cu Catalyst | Not specified | Mild reaction conditions, stereospecific conversion. | organic-chemistry.org |
| Ruthenium-Catalyzed Silylative Coupling/Halodesilylation | Styrenes, Silanes, N-halosuccinimide | Not specified | One-pot synthesis, highly stereoselective for (E)-isomers. | organic-chemistry.org |
| Hydroiodination with ex situ Generated HI | Internal Alkynes, KI, H₃PO₄ | Acetonitrile/Water | Mild conditions, high functional group tolerance, regio- and stereoselective. | organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. nih.gov Its integration into the synthesis of this compound and its derivatives represents a significant future direction. The benefits of flow chemistry include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and precise control over reaction parameters such as temperature, pressure, and residence time. nih.govrsc.org
This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ within the flow reactor. thieme.de For instance, a multistep flow synthesis for vinyl azides has been developed, which involves the 1,2-functionalization of alkenes followed by an elimination step. beilstein-journals.org This "telescoped" protocol, which avoids the isolation of intermediates, could serve as a model for the continuous production of this compound from corresponding alkynes or other precursors. beilstein-journals.org
When combined with automation, flow chemistry enables high-throughput screening of reaction conditions and the creation of compound libraries. vapourtec.com Automated flow systems can accelerate the discovery of new reactions and the optimization of existing ones, leading to more efficient and reproducible synthetic processes. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior temperature control. | nih.govthieme.de |
| Scalability | Often requires re-optimization for different scales. | More straightforward scaling by running the system for longer periods ("scaling out"). | rsc.org |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over residence time, temperature, and mixing. | nih.gov |
| Reaction Time | Can be lengthy, often measured in hours. | Significantly reduced, often to minutes, due to efficient heat and mass transfer. | nih.gov |
| Automation | More complex to automate fully. | Readily integrated with automated systems for optimization and library synthesis. | vapourtec.com |
Exploration of Novel Catalytic Systems for this compound Transformations
This compound is an important substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. wikipedia.org Future research will focus on developing novel and more efficient catalytic systems to expand the scope and utility of these transformations.
Key reactions for vinyl iodides include the Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.comrsc.org Emerging research in this area involves the use of nanocatalysts, such as palladium nanoparticles adsorbed onto various supports, which offer a high surface-to-volume ratio and can enhance catalytic activity. mdpi.com Bimetallic nanoparticles are also being explored, as they can exhibit synergistic effects that lead to improved catalytic efficiency and stability. nih.govmdpi.com
Another avenue of research is the development of catalysts that operate under milder conditions, such as at room temperature. This can be achieved through the design of advanced ligands, like specialized phosphine ligands, which can stabilize the metal center and facilitate the catalytic cycle. nih.gov Furthermore, there is growing interest in replacing expensive palladium catalysts with more abundant and cost-effective metals like copper or nickel, particularly for reactions like the Sonogashira coupling. nih.govsemanticscholar.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Suzuki & Heck | Palladium nanoparticles on supports (e.g., carbon, bio-supports). | High catalytic efficiency, potential for recyclability. | nih.govmdpi.com |
| Suzuki & Heck | Bimetallic nanoparticles (e.g., Pd-Cu/C). | Higher yields compared to monometallic counterparts. | nih.gov |
| Sonogashira | Copper-based catalysts with novel ligands (e.g., glycosyl triazoles). | Cost-effective alternative to palladium, can suppress side reactions. | nih.gov |
| General Cross-Coupling | Pd₂(dba)₃ with specialized phosphine ligands (e.g., MeCgPPh). | Enables reactions to proceed at room temperature. | nih.gov |
Development of Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures from simple starting materials. 20.210.105 The development of cascade reactions that incorporate this compound is a promising area for future research.
The reactive carbon-iodine bond of this compound makes it an excellent electrophile for initiating such sequences. For example, a palladium-catalyzed multicomponent cascade reaction involving aryl iodides, oxanorbornadiene (as an acetylene surrogate), and diborons has been developed to synthesize (Z)-alkenylborons. acs.orgacs.orgnih.gov A similar strategy could be envisioned where this compound undergoes an initial cross-coupling reaction, and the resulting intermediate is designed to participate in a subsequent intramolecular cyclization or another bond-forming event.
Research has also demonstrated Pd-catalyzed cascade reactions between o-iodo-N-alkenylanilines and other reagents to form complex heterocyclic systems like indoles and dihydroquinolines. rsc.org These examples provide a blueprint for designing novel cascade sequences where this compound could serve as a key building block, enabling the efficient synthesis of diverse and complex molecular targets.
| Step | Reaction Type | Description | Potential Outcome |
|---|---|---|---|
| 1 | Sonogashira Coupling | This compound reacts with a terminal alkyne bearing a nucleophilic group (e.g., -OH, -NH₂). | Formation of a conjugated enyne intermediate with retained (Z)-geometry. |
| 2 | Intramolecular Cyclization | The nucleophilic group on the alkyne partner attacks the newly formed C-C triple bond, often promoted by a catalyst or reagent. | Formation of a heterocyclic ring system, such as a furan or pyrrole derivative. |
| Overall | One-Pot Cascade | A single synthetic operation transforms a simple alkenyl iodide into a complex heterocyclic product. | Rapid increase in molecular complexity with high efficiency. |
Applications in Supramolecular Chemistry and Nanotechnology (as Building Blocks)
The unique molecular structure of this compound, which combines a flexible, nonpolar (hydrophobic) heptyl chain with a reactive, polarizable vinyl-iodide group, makes it a promising building block for applications in supramolecular chemistry and nanotechnology.
A key future direction is the synthesis of amphiphilic molecules. taylorfrancis.com By functionalizing the vinyl-iodide group—for instance, by coupling it to a hydrophilic head group via a Sonogashira or Suzuki reaction—this compound can be converted into a surfactant-like molecule. Such amphiphiles can self-assemble in aqueous media to form a variety of nanostructures, such as micelles, vesicles, or nanotubes. kinampark.comnih.gov These self-assembled systems have potential applications as nanoscale drug carriers, where they can encapsulate therapeutic agents within their hydrophobic core. nih.gov
In nanotechnology, this compound can be used to modify surfaces or nanoparticles. The carbon-iodine bond can serve as a handle for grafting the molecule onto various substrates, thereby altering their surface properties (e.g., making them more hydrophobic). These modified materials could be used in the development of new structured materials, sensors, or catalysts. rsc.org The ability to use simple molecules as building blocks to generate complexity at the nanoscale through self-assembly is a foundational concept in these emerging fields. kinampark.com
| Modification of Vinyl-Iodide Group | Resulting Molecular Type | Potential Application | Reference |
|---|---|---|---|
| Coupling with a poly(ethylene glycol) (PEG) chain. | Amphiphilic polymer conjugate. | Formation of micelles for drug delivery. | nih.gov |
| Coupling with a sugar moiety or charged group (e.g., quaternary ammonium). | Glycolipid or cationic amphiphile. | Self-assembly into vesicles (liposomes) or hydrogels. | nih.govresearchgate.net |
| Attachment to a gold nanoparticle surface via a thiol linker. | Surface-functionalized nanoparticle. | Creation of hydrophobic coatings on nanomaterials. | rsc.org |
| Polymerization via the alkene moiety after functionalization. | Functional polymer. | Development of new materials with tailored properties. | mit.edu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
